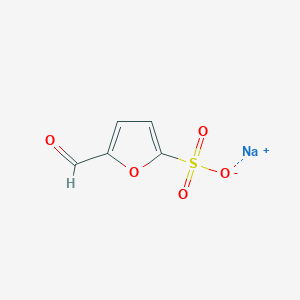

Sodium 5-formylfuran-2-sulfonate

Description

Properties

CAS No. |

31795-44-5 |

|---|---|

Molecular Formula |

C5H4NaO5S |

Molecular Weight |

199.14 g/mol |

IUPAC Name |

sodium;5-formylfuran-2-sulfonate |

InChI |

InChI=1S/C5H4O5S.Na/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-3H,(H,7,8,9); |

InChI Key |

NVEHHZVMTJYIQT-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] |

Isomeric SMILES |

C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+] |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)O)C=O.[Na] |

Other CAS No. |

31795-44-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Sodium 5 Formylfuran 2 Sulfonate and Analogous Furan Sulfonates

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing Sodium 5-formylfuran-2-sulfonate and its analogs rely on established organic reactions, typically involving multi-step processes starting from basic furan (B31954) precursors. These routes are characterized by the sequential introduction of the formyl and sulfonate functional groups onto the furan ring.

Multi-Step Synthesis from Furan Precursors

The classical synthesis often begins with a furan or a simple furan derivative. The pathway generally involves two key electrophilic aromatic substitution reactions: formylation and sulfonation. quimicaorganica.orgwikipedia.org One common strategy starts with the formylation of furan to produce 2-furaldehyde, more commonly known as furfural (B47365). This can be achieved in high yield through methods like the Vilsmeier-Haack reaction. quimicaorganica.orgresearchgate.net The subsequent step is the sulfonation of the furfural intermediate to introduce the sulfonic acid group at the 5-position.

Alternatively, the synthesis can proceed by first sulfonating the furan ring. Furan can be sulfonated at room temperature using a sulfur trioxide-pyridine complex to yield furan-2-sulfonic acid. quimicaorganica.orgpharmaguideline.com This intermediate would then undergo a directed formylation at the 5-position to arrive at the final product.

A distinct, patented method avoids the direct functionalization of a pre-existing furan ring. Instead, it constructs the functionalized ring by reacting cis-oxoglutaconaldehyde or its acetal (B89532) with an alkali metal hydrogen sulfite, such as sodium hydrogen sulfite, in an aqueous or aqueous-alcoholic solution. google.com This process can yield the sodium salt of 5-formylfuran-2-sulfonic acid directly, with reported yields around 50%. google.com

Directed Formylation and Sulfonation Strategies

The success of these classical syntheses hinges on the regioselective control of the formylation and sulfonation reactions. The furan ring is activated towards electrophilic substitution, and the directing effects of the substituents play a crucial role.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the directed formylation of furan to produce furan-2-carbaldehyde (furfural). quimicaorganica.orgresearchgate.net This reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. quimicaorganica.org

Sulfonation: The sulfonation of furan is typically accomplished using a complex of sulfur trioxide (SO₃) with a Lewis base like pyridine (B92270) or dioxane. quimicaorganica.orgpharmaguideline.com This moderates the reactivity of the highly electrophilic SO₃, preventing degradation of the sensitive furan ring and allowing for a controlled reaction to introduce the sulfonic acid group, primarily at the 2-position. pharmaguideline.com When furfural is the substrate, the electron-withdrawing nature of the formyl group directs the incoming sulfonate group to the 5-position.

The table below summarizes key reagents and reactions in classical synthesis.

Interactive Table 1: Classical Synthesis Strategies and Reagents| Reaction Type | Reagent(s) | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| Formylation | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Furan | Furan-2-carbaldehyde | quimicaorganica.org, researchgate.net |

| Sulfonation | Sulfur trioxide-pyridine complex (SO₃-Py) | Furan | Furan-2-sulfonic acid | quimicaorganica.org, pharmaguideline.com |

| Ring Formation/Sulfonation | Sodium hydrogen sulphite | cis-Oxoglutaconaldehyde | This compound | google.com |

Biomass-Derived and Sustainable Synthesis Innovations

The drive towards a sustainable chemical industry has spurred significant research into producing furan derivatives from renewable resources. rsc.org Lignocellulosic biomass, which is abundant and non-edible, has emerged as a prime feedstock for producing platform chemicals like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are direct precursors for furan sulfonates. nih.govnih.govmdpi.com

Production from Saccharides and Lignocellulosic Feedstocks

The conversion of biomass to this compound follows a value chain that begins with the depolymerization of lignocellulose. Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. nih.gov Hemicellulose, rich in C5 sugars like xylose, can be hydrolyzed and subsequently dehydrated to produce furfural (2-furaldehyde). nih.govresearchgate.net Similarly, cellulose, a polymer of C6 sugar (glucose), can be broken down and converted into 5-hydroxymethylfurfural (HMF). acs.orgrsc.orgrsc.org

Furfural is a direct feedstock for this compound, requiring only a subsequent sulfonation step. The production of furfural from C5 sugars is a well-established industrial process, often utilizing mineral acids like sulfuric acid as a catalyst. rsc.org However, modern approaches focus on more efficient and environmentally benign catalytic systems. rsc.orgrsc.org For instance, biphasic systems using polar organic solvents can significantly improve the selectivity of sugar dehydration to furans, achieving yields greater than 80%. rsc.orgrsc.org

Implementation of Green Chemistry Principles in Furan Sulfonate Manufacturing

Green chemistry principles are central to the sustainable production of furan sulfonates. Key implementations include:

Renewable Feedstocks: The foundational principle is the use of lignocellulosic biomass instead of petrochemicals, reducing reliance on fossil fuels. rsc.org

Catalytic Reagents: There is a shift from using stoichiometric, corrosive mineral acids to employing solid, recyclable acid catalysts. acs.orgresearchgate.net These catalysts, such as sulfonated carbons or zeolites, are easier to separate from the reaction mixture, minimize waste, and reduce equipment corrosion. acs.orgumn.edu

Benign Solvents: Research is focused on using greener solvents. Ionic liquids and deep eutectic solvents are being explored for their ability to efficiently dissolve biomass and facilitate conversion to furan derivatives. nih.govnih.gov In some cases, solvent-free conditions have been developed, for example, in the etherification of HMF. nih.gov

Atom Economy: Reaction pathways are designed to maximize the incorporation of atoms from the reactants into the final product. For example, direct sulfonation of biomass-derived furfural is more atom-economical than multi-step classical routes that may involve protecting groups. google.comgoogle.com

Energy Efficiency: The use of methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

The synthesis of related oleo-furan sulfonate (OFS) surfactants from furfural and fatty alcohols exemplifies these principles, where furfural from biomass is reacted in greener pathways to create high-performance, biodegradable surfactants. rsc.orgnih.govresearchgate.net

Catalytic Systems for Efficient Furan Derivative Conversion

The efficiency of converting biomass into furan derivatives is highly dependent on the catalyst. A variety of heterogeneous catalysts have been developed to improve yields and selectivity. nih.govmdpi.com

Zeolites: These crystalline aluminosilicates possess strong Brønsted acidity and shape-selective properties, making them effective for the dehydration of sugars to furans. umn.edunih.gov Their ordered pore structures can be tailored to favor specific product formations.

Sulfonated Solid Acids: Materials like sulfonated porous carbons, often derived from waste biomass themselves, provide strong Brønsted acid sites crucial for dehydrating sugars. acs.orgresearchgate.net These catalysts are robust, reusable, and offer a metal-free, environmentally friendly option for producing HMF and other furans. acs.org

Metal Catalysts: Non-noble metals like Ni, Cu, and Fe are being investigated as lower-cost alternatives to precious metals for hydrogenation and hydrodeoxygenation reactions in the upgrading of furan derivatives. nih.gov Bifunctional catalysts, which combine metal sites for hydrogenation and acid sites for dehydration/hydrolysis, are particularly effective. For example, a Pt-CsPW catalyst has shown high efficiency in the hydroconversion of furanic compounds. liverpool.ac.uk

Polyoxometalates (POMs): These metal-oxo clusters have tunable Brønsted or Lewis acidity and have been successfully used as catalysts for upgrading furan derivatives. nih.gov

The table below provides an overview of various catalytic systems used in the production of furan precursors from biomass.

Interactive Table 2: Catalytic Systems for Biomass Conversion to Furan Precursors| Catalyst Type | Example(s) | Feedstock | Key Product(s) | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Zeolites | H-ZSM-5, Al-SPP | Sugars, Fatty acids | Furans, Acylated furans | Shape selectivity, strong acidity | nih.gov, umn.edu |

| Solid Sulfonic Acids | Sulfonated porous carbon (bMC-SO₃H) | Fructose | 5-Hydroxymethylfurfural (HMF) | High acidity, reusable, metal-free | acs.org, researchgate.net |

| Ionic Liquids (as catalyst/solvent) | [BMIM]Cl with AlCl₃ | Xylan, Corncob | Furfural | High dissolving power, tunable acidity | nih.gov, nih.gov |

| Bifunctional Metal-Acid | Pt on Cs₂.₅H₀.₅PW₁₂O₄₀ (CsPW) | 2,5-Dimethylfuran (DMF) | n-hexane | Combines metal and acid functions for efficient deoxygenation | liverpool.ac.uk |

| Non-Noble Metals | Ni-doped Mo carbide | Furfural | 2-Methylfuran (2-MF) | Lower cost, active for hydrogenation | mdpi.com |

Application of Ionic Liquids and Heteropolyacids

The synthesis of furan-based compounds, including sulfonated derivatives, has been explored using innovative catalytic systems like ionic liquids (ILs) and heteropolyacids. Ionic liquids, which are salts with low melting points, have been recognized for their potential in biomass conversion processes, such as the production of furfural from lignocellulosic biomass. researchgate.net Furfural is a key precursor for many furan derivatives. researchgate.net The use of ILs can offer advantages in terms of reaction rates and yields, although challenges related to cost and recyclability for large-scale industrial applications remain. researchgate.net

Heteropolyacids, on the other hand, are complex proton acids that can be employed as catalysts in various organic transformations. While specific examples detailing the direct sulfonation of 5-formylfuran to produce this compound using heteropolyacids are not prevalent in the provided search results, the synthesis of other functionalized furan derivatives often employs strong acid catalysts. For instance, the synthesis of a novel pyridinium (B92312) propyl sulfonic acid ionic liquid, [PSna][HSO4], highlights the use of sulfonic acid-functionalized ILs as efficient Brønsted acid catalysts for the conversion of furfuryl alcohol to ethyl levulinate. nih.gov This demonstrates the utility of sulfonic acid chemistry in the realm of furan conversions.

The modification of polymers to create heterogeneous catalysts, such as polyether sulfone sulfamic acid, also presents a promising route. nih.gov These solid acid catalysts are noted for their stability, reduced corrosive effects, and easier separation from reaction mixtures, which are advantageous for industrial processes. nih.gov

Integrated Biorefinery Processes for Furanic Building Blocks

Integrated biorefineries are facilities that convert biomass into a variety of value-added products, including biofuels, biochemicals, and biomaterials. researchgate.net These processes are crucial for the sustainable production of furanic building blocks, which are derived from carbohydrates found in lignocellulosic biomass. researchgate.netacs.org The U.S. Department of Energy has identified several key bio-based building blocks, including furan derivatives, that can be produced in biorefineries. researchgate.net

A central intermediate in many biorefinery processes is 5-hydroxymethylfurfural (HMF), which can be produced from the dehydration of sugars like fructose. greencarcongress.com HMF is a versatile platform chemical that can be converted into a range of other valuable compounds. greencarcongress.com Integrated biorefinery models often focus on high-yield conversion processes. For example, the biodetoxification pathway in certain yeast strains can be utilized to produce furfuryl alcohol from furfural with high efficiency. rsc.org

The conversion of biomass into furanic building blocks can be achieved through various platforms, including biological, thermochemical, physical, and catalytic conversion methods. researchgate.net The challenge lies in efficiently integrating these processes to maximize product yield and minimize waste. researchgate.net Protection strategies for reactive functional groups in furanic compounds, such as acetalization, are often employed to improve selectivity during subsequent conversion steps, for instance, in the production of 2,5-furandicarboxylic acid (FDCA) from HMF. acs.orgtue.nl

Precursor Utility in Advanced Organic Synthesis

HMF-Sulfonates as Versatile Chemical Intermediates

This compound, a derivative of 5-hydroxymethylfurfural (HMF), is a valuable and versatile chemical intermediate in organic synthesis. cymitquimica.com Its structure, featuring a furan ring with both a formyl (aldehyde) and a sulfonate group, allows for a wide range of chemical transformations. cymitquimica.com The aldehyde group can participate in reactions such as condensation and oxidation, while the water-soluble sulfonate group can influence the compound's reactivity and facilitate its use in aqueous media. cymitquimica.combiosynth.com

HMF itself is a key platform chemical derived from biomass that can be converted into a variety of valuable products, including plastics and fuels. greencarcongress.com The sulfonation of HMF derivatives introduces a strongly acidic and water-soluble functional group, expanding their utility. cymitquimica.com These sulfonated furan compounds are used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.combiosynth.com

Formation of Oleo-Furan Surfactant Precursors

Furan-based compounds, including derivatives of HMF, are valuable precursors for the synthesis of oleo-furan surfactants. nih.govresearchgate.net These surfactants are considered to be more sustainable alternatives to traditional petroleum-based surfactants. nih.govresearchgate.net The general structure of these surfactants consists of a hydrophobic alkyl chain linked to a hydrophilic furan-based head group, which often contains a sulfonate moiety. nih.govresearchgate.net

The synthesis of oleo-furan surfactants typically involves the acylation of a furan compound with a fatty acid or its derivative to introduce the long hydrophobic tail. nih.gov This is followed by sulfonation to add the hydrophilic head group. nih.gov For example, a new class of furan surfactants, sulfonated alkyl furoates, are synthesized through the esterification of furoic acid with fatty alcohols, followed by a sulfonation step. nih.gov

While some HMF-derived sulfonated surfactants have been reported, they can suffer from complex and costly synthetic routes. nih.gov Research is ongoing to develop more efficient and cost-effective methods for producing these bio-based surfactants. technologypublisher.com The development of tunable oleo-furan surfactants allows for the modification of their properties to suit specific applications, such as performance in hard water. nih.gov

Advanced Applications and Derivatization in Materials Science and Specialty Chemicals

Development of Furan-Based Polymers and Polymeric Materials

The pursuit of a circular economy and sustainable industrial practices has propelled research into bio-based polymers. Furan (B31954) derivatives, in particular, are at the forefront of this movement, offering a potential replacement for petroleum-derived monomers in a variety of polymer applications.

Furan platform chemicals are key building blocks in the creation of sustainable polymers. These compounds, derived from renewable biomass, are being explored for the synthesis of polyesters, polyamides, and epoxy resins. The rigid furan ring can impart desirable properties such as high thermal stability and mechanical strength to the resulting polymers. While research has heavily focused on derivatives like 2,5-furandicarboxylic acid (FDCA), the functional groups of sodium 5-formylfuran-2-sulfonate present unique opportunities for creating novel polymer architectures. Its aldehyde group can participate in condensation reactions, and the sulfonate group can be used to introduce hydrophilicity and other specific functionalities into the polymer backbone. This dual functionality allows for the design of polymers with tailored properties for specific applications, including specialty coatings and adhesives. afirm-group.com

Design and Synthesis of Surfactants and Amphiphiles

The surfactant industry, traditionally reliant on petrochemical feedstocks, is undergoing a transformation towards more sustainable and higher-performing alternatives. Furan-based surfactants are emerging as a promising class of molecules, with this compound and its derivatives playing a crucial role in their synthesis.

Oleo-Furan Sulfonate (OFS) surfactants are a novel class of bio-based surfactants synthesized from renewable resources like plant-derived oils and sugars. nih.gov The synthesis of OFS involves the acylation of a furan compound with fatty acids, followed by sulfonation. nih.gov This process allows for a high degree of tunability, where the length and branching of the fatty acid chain can be systematically varied to achieve desired surfactant properties. nih.gov The resulting amphiphilic molecules consist of a hydrophobic alkyl chain and a hydrophilic head containing the furan ring and a sulfonate group.

The synthesis of these tunable OFS surfactants can be achieved through various catalytic pathways, including the use of heterogeneous catalysts for the acylation of furan with fatty acid anhydrides. nih.gov This approach offers high yields and selectivity, paving the way for the large-scale production of these sustainable surfactants. nih.gov

Table 1: Comparison of Oleo-Furan Sulfonate (OFS) and Linear Alkylbenzene Sulfonate (LAS) Surfactants

| Property | Oleo-Furan Sulfonate (OFS-12) | Linear Alkylbenzene Sulfonate (LAS-12) |

| Source | Renewable (Biomass-derived) | Petrochemical |

| Hard Water Performance | Excellent stability | Requires chelating agents |

| Critical Micelle Concentration (CMC) | Lower, indicating higher efficiency | Higher |

| Krafft Temperature | Lower, better solubility at low temps | Higher |

The performance of furan-derived surfactants is intrinsically linked to their molecular structure. Research into OFS has revealed key structure-performance relationships that highlight their advantages over traditional surfactants like linear alkylbenzene sulfonates (LAS).

The incorporation of the furan ring as a linker between the hydrophobic tail and the hydrophilic sulfonate head has been shown to improve the surfactant's solubility and performance in hard water conditions. nih.gov Studies have demonstrated that OFS surfactants exhibit superior detergency and stability in the presence of calcium and magnesium ions, which typically hinder the performance of conventional surfactants. nih.gov This enhanced performance reduces the need for chelating additives, which are often required in detergent formulations. nih.gov

Furthermore, the ability to introduce branching into the alkyl chain of OFS surfactants provides another level of control over their properties. Branched OFS surfactants have been shown to have lower critical micelle concentrations (CMC) and Krafft temperatures, which translates to better performance at lower concentrations and temperatures. nih.gov The systematic study of these structure-performance relationships is crucial for designing next-generation surfactants with optimized properties for specific applications, from household detergents to industrial cleaners.

Intermediate for Fine Chemicals and Specialty Organic Compounds

This compound serves as a valuable building block in organic synthesis for the production of a variety of fine chemicals and specialty organic compounds. cymitquimica.com Its reactivity, stemming from the aldehyde functional group, allows for its participation in a wide range of chemical transformations, including condensation and oxidation reactions. cymitquimica.com

The chemical structure of this compound, featuring a chromophoric furan ring and a reactive aldehyde group, suggests its potential as an intermediate in the synthesis of colorants and fluorescent compounds. The aldehyde group can be a key functionality for building larger conjugated systems typical of dyes and pigments.

While the direct application of this compound in the synthesis of commercially available dyes, pigments, and optical brighteners is not extensively documented in publicly available literature, the broader class of furan derivatives has been explored for these purposes. For instance, certain furan-containing compounds are used as components in optical brighteners, which function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whitening effect. nih.gov Specifically, patents have mentioned the use of benzimidazolyl-furan derivatives as optical brighteners. nih.gov

The synthesis of azo dyes, a major class of synthetic colorants, typically involves the reaction of a diazonium salt with a coupling component. Aromatic amines and phenols are common coupling agents. The aldehyde group of this compound could potentially be modified to create a suitable coupling component or an aromatic amine precursor for diazotization. However, specific examples of such reactions involving this particular compound are not readily found in the reviewed scientific and patent literature.

Similarly, stilbene (B7821643) derivatives are a cornerstone of many optical brighteners. The synthesis of these compounds often involves condensation reactions where an aldehyde is a key reactant. Theoretically, the formyl group of this compound could be utilized in such synthetic routes to create novel furan-containing optical brighteners. Despite this potential, concrete examples demonstrating this application are scarce in the available literature.

Production of Chiral Furan Compounds

The synthesis of enantiomerically pure furan derivatives is a significant objective in organic chemistry, driven by the prevalence of chiral furan moieties in biologically active natural products and pharmaceuticals. This compound serves as a versatile starting material for accessing these complex chiral molecules. Its formyl group provides a reactive handle for a variety of asymmetric transformations, enabling the construction of stereogenic centers with high levels of control.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral furan derivatives from precursors like furfural (B47365) and its derivatives. acs.orgnih.govnih.gov These methods often employ chiral amines or cinchona alkaloids to catalyze reactions that create new stereocenters with high fidelity. nih.gov The formyl group of this compound can be elaborated into suitable substrates for these organocatalytic reactions, thus providing a pathway to a diverse range of chiral furan compounds.

One key strategy involves the conversion of the formyl group into an α,β-unsaturated carbonyl system. For instance, an aldol (B89426) condensation reaction between this compound and an appropriate ketone can generate an enone. units.it This enone can then participate in asymmetric Michael additions or other cycloadditions to yield chiral furan derivatives.

Furthermore, the aldehyde functionality itself can directly participate in enantioselective additions. For example, asymmetric allylation of furfural derivatives, catalyzed by a combination of a palladium complex and a chiral amine, has been shown to produce chiral alcohols with high enantiomeric excess (ee). acs.org Similarly, asymmetric aldol reactions using chiral organic catalysts can generate chiral butenolides, which are valuable synthetic intermediates. nih.gov

The following sections detail specific research findings in the asymmetric synthesis of chiral furans, showcasing reaction types that are applicable to derivatives of this compound.

Asymmetric Allylation of Furfural Derivatives

A cooperative catalysis system involving palladium and a chiral amine has been successfully employed for the asymmetric allylation of furfural derivatives. This method achieves high levels of enantioselectivity, providing a direct route to chiral furan-containing alcohols. The products of these reactions can be further transformed into more complex chiral structures, such as spiroacetals. acs.org

| Entry | Furfural Derivative | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 2-Furfural | Pd(dba)₂ / (S)-TADDOL-phosphoramidite / (S)-diphenylprolinol silyl (B83357) ether | 85 | 95 | acs.org |

| 2 | 5-Methylfurfural | Pd(dba)₂ / (S)-TADDOL-phosphoramidite / (S)-diphenylprolinol silyl ether | 82 | 97 | acs.org |

| 3 | 5-Chlorofurfural | Pd(dba)₂ / (S)-TADDOL-phosphoramidite / (S)-diphenylprolinol silyl ether | 78 | 92 | acs.org |

This table presents selected data on the asymmetric allylation of furfural derivatives, demonstrating the high enantioselectivity achievable with a palladium and chiral amine co-catalyst system. The formyl group of this compound could be utilized in similar reactions.

Organocatalytic Synthesis of Chiral Annulated Furans

Diastereodivergent organocatalysis provides a sophisticated approach to the synthesis of chiral annulated furans. nih.gov This strategy utilizes natural cinchona alkaloids, which can act as either general base catalysts or phase-transfer catalysts depending on their structure. By choosing the appropriate catalyst, it is possible to control the stereochemical outcome of the reaction, allowing for the selective formation of all possible stereoisomers of the product. The process typically involves an asymmetric addition of a β-ketoester to a furan-containing α,β-unsaturated ketone, followed by a cycloisomerization to form the annulated furan. nih.gov

| Entry | Electrophile | Nucleophile | Catalyst | Yield (%) | dr | Reference |

| 1 | 2-(1-Hexynyl)-2-cyclohexen-1-one | Ethyl 2-oxocyclohexanecarboxylate | Quinine (QN) | 92 | >95:5 | nih.gov |

| 2 | 2-(1-Hexynyl)-2-cyclohexen-1-one | Ethyl 2-oxocyclohexanecarboxylate | PTC-QN | 85 | 5:95 | nih.gov |

| 3 | 2-(Phenylethynyl)-2-cyclohexen-1-one | Ethyl 2-oxocyclopentanecarboxylate | Quinine (QN) | 88 | 94:6 | nih.gov |

This table illustrates the diastereodivergent synthesis of chiral annulated furans using different cinchona alkaloid catalysts. The diastereomeric ratio (dr) can be effectively controlled by the choice of catalyst. Precursors for such reactions could potentially be derived from this compound via olefination reactions.

Asymmetric Vinylogous Aldol Reactions

The asymmetric vinylogous aldol reaction of silyloxy furans with aldehydes is a powerful method for the synthesis of chiral butenolides. nih.gov These reactions can be catalyzed by chiral organic salts, such as those derived from a thiourea-amine and a carboxylic acid. This methodology has shown broad scope with respect to both the silyloxy furan and the aldehyde component, providing high diastereo- and enantioselectivity. nih.gov The aldehyde group of this compound makes it a suitable candidate for such transformations.

| Entry | Aldehyde | Silyloxy Furan | Catalyst | Yield (%) | dr | ee (%) | Reference |

| 1 | Benzaldehyde | 2-(Trimethylsilyloxy)furan | Chiral Thiourea-Ammonium Salt | 94 | 95:5 | 95 | nih.gov |

| 2 | 4-Nitrobenzaldehyde | 2-(Trimethylsilyloxy)furan | Chiral Thiourea-Ammonium Salt | 91 | 94:6 | 94 | nih.gov |

| 3 | Cinnamaldehyde | 2-(Trimethylsilyloxy)furan | Chiral Thiourea-Ammonium Salt | 85 | 92:8 | 93 | nih.gov |

This table summarizes the results of the asymmetric vinylogous aldol reaction between various aldehydes and a silyloxy furan, catalyzed by a chiral organic salt. This reaction provides a direct route to chiral butenolides with high stereocontrol.

Computational and Theoretical Investigations of Furan Sulfonate Systems

Quantum Chemical Calculations and Thermochemical Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the thermochemical properties of furan (B31954) sulfonate systems. nih.govacs.org These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajchem-a.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability.

For furan derivatives, theoretical calculations have been used to predict standard molar enthalpies of formation in the gas phase. mdpi.comresearchgate.netmdpi.com High-level quantum chemical methods, such as G3 theory, are employed to provide accurate thermochemical data that can be compared with experimental values obtained from techniques like combustion calorimetry. mdpi.comresearchgate.net Group additivity methods, which estimate the properties of a molecule by summing the contributions of its constituent functional groups, have also been expanded to include furan rings, allowing for the efficient prediction of thermochemical properties for a wide range of furanic compounds. nih.govresearchgate.net

Table 1: Predicted Thermochemical Data for Furan Derivatives

| Compound | Method | Predicted Property | Value |

| Furfurylamine | G3 Level Calculations | Gas-Phase Enthalpy of Formation | -43.5 ± 1.4 kJ·mol⁻¹ mdpi.com |

| 5-Methylfurfurylamine | G3 Level Calculations | Gas-Phase Enthalpy of Formation | -81.2 ± 1.7 kJ·mol⁻¹ mdpi.com |

| 2-Furanmethanethiol | G3 Absolute Enthalpies | Gas-Phase Enthalpy of Formation | N/A |

| Furfuryl methyl sulfide | G3 Absolute Enthalpies | Gas-Phase Enthalpy of Formation | N/A |

| Methyl 2-methyl-3-furyl disulfide | G3 Absolute Enthalpies | Gas-Phase Enthalpy of Formation | N/A |

Molecular Docking and Molecular Dynamics Simulations for Derivative Exploration

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for exploring the interactions of furan sulfonate derivatives with other molecules and their behavior in various environments.

Molecular Docking is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design and materials science. For instance, novel sulfonate derivatives have been studied as potential enzyme inhibitors through molecular docking to understand their binding modes and affinities with target proteins like tyrosinase and pancreatic lipase. nih.gov The process involves generating various conformations of the ligand (the furan sulfonate derivative) and fitting them into the binding site of a receptor (e.g., an enzyme). nih.gov The binding potential and interactions with amino acid residues are then evaluated. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic picture of molecular systems over time. psu.edudpi-proceedings.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational changes, diffusion, and interactions of furan sulfonate derivatives. researchgate.net For example, MD simulations have been used to study the structure and properties of furan resins during pyrolysis and to investigate the behavior of furan-flanked diketopyrrolopyrroles for applications in organic solar cells. psu.eduresearchgate.net In the context of sulfonated polymers, MD simulations have been employed to understand the structure of water channels and the effect of hydration on proton conductivity in fuel cell membranes. nih.gov

Table 2: Applications of Molecular Docking and MD Simulations for Furan and Sulfonate Derivatives

| Technique | System Studied | Key Findings |

| Molecular Docking | Novel sulfonate derivatives with tyrosinase and pancreatic lipase | Identified potential enzyme inhibitors and their binding interactions. nih.gov |

| Molecular Docking | Melatonin (B1676174) and isatin (B1672199) based azole derivatives with Lanosterol 14 alpha-Demethylases | Predicted binding modalities for potential antifungal agents. nih.gov |

| Molecular Dynamics | Furan resin pyrolysis | Predicted the evolution of molecular structure and mechanical properties. psu.edudpi-proceedings.com |

| Molecular Dynamics | Furan-flanked diketopyrrolopyrroles on a graphite (B72142) surface | Investigated self-assembly and formation of ordered layers for organic electronics. researchgate.net |

| Molecular Dynamics | Sulfonated polyether sulfone membranes | Elucidated the effect of hydration on the structure of water channels. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the intricate details of chemical reaction mechanisms involving furan sulfonate systems. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. This information is crucial for understanding how reactions proceed and for optimizing reaction conditions to favor the formation of desired products.

For example, computational studies on the synthesis of sulfonamide-Schiff base derivatives have utilized DFT to explore the molecular geometry and electronic properties of the reactants and products, providing insights into the reaction's feasibility and the stability of the resulting compounds. nih.gov Similarly, the synthesis of novel azole derivatives from melatonin and isatin has been guided by computational studies to understand the cycloaddition reaction mechanism. nih.gov While direct computational studies on the reaction mechanisms of Sodium 5-formylfuran-2-sulfonate were not found, the principles and methodologies applied to similar furan and sulfonate systems are directly transferable.

Theoretical Studies in Corrosion Inhibition by Furan Derivatives

Theoretical studies, particularly those employing quantum chemical calculations and molecular dynamics simulations, have significantly contributed to understanding the role of furan derivatives as corrosion inhibitors. nih.govacs.org These computational approaches provide insights into the adsorption mechanism of inhibitor molecules on metal surfaces, a key factor in their protective action.

Quantum chemical calculations are used to determine parameters such as the HOMO and LUMO energies, the energy gap (ΔE), and the dipole moment of furan derivatives. researchgate.net A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates a capacity to accept electrons from the metal surface, leading to the formation of a protective film. The distribution of electronic charge on the molecule, often visualized through electrostatic potential maps, helps to identify the active sites for adsorption. nih.govacs.org

Table 3: Quantum Chemical Parameters for Furan-Based Corrosion Inhibitors

| Inhibitor Molecule | Parameter | Significance |

| Furan-2,5-dicarboxylic acid | EHOMO and ELUMO | Indicates enhanced reactivity and stability, suggesting good inhibition potential. nih.govacs.org |

| 2-Furanmethanethiol (FMT) | Active Sites (from DFT) | The sulfur atom with lone pair electrons acts as a primary site for adsorption on the metal surface. researchgate.net |

| Thiadiazole Derivatives | Adsorption/Binding Energies | Low values suggest physisorption, and the presence of sulfur and nitrogen heteroatoms as active sites. ajchem-a.com |

| 2-(5-amino-1,3,4-oxadiazol-2-yl)-5-nitrofuran | Inhibition Efficiency | Varies with immersion time and temperature, with a decrease at higher temperatures suggesting physisorption. researchgate.net |

Analytical Methodologies for Characterization and Quantitative Analysis

Chromatographic Separation Techniques

Chromatography stands as a primary method for the analysis of sodium 5-formylfuran-2-sulfonate. The selection of a specific chromatographic technique is contingent on the sample's composition and the goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the separation and quantification of organic sulfonates such as this compound. nih.gov A reversed-phase C18 column is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.govnih.gov The retention of the analyte is managed by adjusting the polarity of the mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer to control pH. nih.govresearchgate.net Given the furan (B31954) ring's strong UV absorbance, a UV detector is typically employed for detection. nih.govhitachi-hightech.com For instance, in the analysis of furanic compounds in transformer oil, a mixture of acetonitrile and water is used as the mobile phase. shimadzu.comshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful combination of HPLC's separation capabilities and the high sensitivity and selectivity of mass spectrometry. nih.gov This makes it invaluable for identifying and quantifying this compound, especially at low levels in complex samples. researchgate.net Following separation, the compound is ionized, commonly using electrospray ionization (ESI), and its mass-to-charge ratio is determined. nih.govnih.gov This provides information on the molecular weight and fragmentation patterns, which helps to confirm the compound's identity. researchgate.net LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and is widely used in lipidomics for its high sensitivity and accuracy. nih.gov

Ion chromatography is well-suited for analyzing ionic compounds like this compound.

Ion Exclusion Chromatography (IEC) is used to separate ionized analytes from neutral or weakly ionized sample components. youtube.com For the anionic 5-formylfuran-2-sulfonate, a cation-exchange resin is used as the stationary phase. mdpi.com The charged analytes are excluded from the resin's pores and elute before neutral molecules, which are retained longer. youtube.com This technique is particularly effective for separating polar, hydrophilic compounds such as organic acids. youtube.com

Ion Exchange Chromatography (IEC) separates ions based on their affinity for an ion-exchange resin. libretexts.orgacs.org An anion-exchange column is used for the analysis of the negatively charged 5-formylfuran-2-sulfonate. nih.gov The analyte is retained on the column and then eluted by a mobile phase containing ions with a stronger affinity for the stationary phase. This technique has been successfully applied to the separation of various biomolecules, including proteins and nucleic acids. acs.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization involves chemically modifying an analyte to improve its chromatographic behavior or detection sensitivity. youtube.com The aldehyde (formyl) group in this compound is a prime target for derivatization. cymitquimica.com For example, it can be reacted with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a derivative that is more easily analyzed by HPLC with UV detection. hitachi-hightech.com Another approach is reaction with acetylacetone (B45752) or dimedone via the Hantzsch reaction, creating products suitable for LC-MS analysis. nih.gov Such strategies can significantly enhance detection limits, with some methods achieving limits of detection in the picogram per milliliter range. acs.orgacs.org While direct analysis is often feasible, derivatization is a valuable tool when higher sensitivity is needed. jascoinc.comnih.gov

Quantitative Determination of Sulfonate Content in Complex Matrices

Quantifying this compound in complex matrices like food or environmental samples can be challenging due to interfering substances. nih.gov A typical analytical workflow includes sample preparation, chromatographic separation, and detection.

Sample preparation is crucial for removing interferences and concentrating the analyte. Solid-phase extraction (SPE) is a common technique used for this purpose. mdpi.com For instance, a C18 SPE cartridge can be used to clean up sample extracts before analysis. fda.gov

A summary of analytical methods is presented in the table below.

| Analytical Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Application |

| HPLC | C18 Reversed-Phase nih.govnih.gov | Water/Acetonitrile or Methanol Gradient with Buffer nih.govresearchgate.net | UV nih.govhitachi-hightech.com | Quantification of organic sulfonates. nih.gov |

| LC-MS | C18 or other suitable phase nih.gov | Acetonitrile/Water with Formic Acid or Ammonium Acetate nih.gov | Mass Spectrometry (ESI) nih.govnih.gov | Identification and quantification in complex matrices. researchgate.net |

| Ion Exclusion Chromatography | Cation-Exchange Resin mdpi.com | Dilute Acid (e.g., Sulfuric or Phosphoric Acid) youtube.com | Conductivity or UV youtube.com | Separation from neutral and weakly ionized species. youtube.com |

| Ion Exchange Chromatography | Anion-Exchange Resin nih.gov | Salt Gradient nih.gov | Conductivity or UV thermofisher.com | Separation of anionic species. libretexts.orgacs.org |

Environmental Dimensions and Biotransformation of Furanic Compounds

Environmental Occurrence and Formation Pathways

Furanic compounds, including aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are not typically produced intentionally but arise as by-products of thermal and chemical processes involving organic matter. epa.gov

Formation as By-products in Biomass Processing

The processing of lignocellulosic biomass, a plentiful and renewable resource, is a primary source of furanic compounds. mdpi.com Lignocellulose is composed mainly of cellulose (B213188), hemicellulose, and lignin. During pretreatment processes, which are necessary to break down the complex structure of biomass, these components are hydrolyzed. Specifically, the acid-catalyzed dehydration of C5 sugars (pentoses) from hemicellulose and C6 sugars (hexoses) from cellulose leads to the formation of furfural and 5-hydroxymethylfurfural (HMF), respectively. researchgate.netmdpi.com These compounds are considered important platform molecules for the synthesis of biofuels and other chemicals. mdpi.com While furfural and HMF are the most commonly cited furanic by-products, other derivatives can also be formed. For instance, under certain conditions, such as the use of sulfated catalysts, sulfonated furan (B31954) derivatives may be generated. mdpi.comfrontiersin.org Sodium 5-formylfuran-2-sulfonate, an organic sodium salt, contains a furan ring substituted by both a formyl (aldehyde) and a sulfonate group, making it highly water-soluble. cymitquimica.com

| Precursor Sugar | Primary Furanic By-product | Source Polymer in Biomass |

|---|---|---|

| Pentoses (e.g., Xylose) | Furfural | Hemicellulose |

| Hexoses (e.g., Glucose, Fructose) | 5-Hydroxymethylfurfural (HMF) | Cellulose |

Emission of Furanic Compounds from Combustion Processes

Combustion is another significant pathway for the formation and release of furanic compounds into the environment. nih.gov These compounds are emitted from a wide array of processes, including the burning of biomass, waste incineration, and the combustion of fossil fuels. epa.govnih.govenergyjustice.net During incomplete combustion of hydrocarbons, complex chemical reactions lead to the synthesis of various pollutants, including furans. dioxin20xx.orgscielo.br Research has shown that furans are produced in the high-temperature zones of hydrocarbon flames and can become incorporated into soot particles. nih.gov The release of chlorinated dioxins and furans from combustion sources is a well-documented environmental concern. epa.govenergyjustice.netscielo.br While the focus is often on chlorinated furans, a variety of non-chlorinated furanic compounds are also emitted. These emissions contribute to air pollution and can have significant effects on atmospheric chemistry. nih.gov

| Combustion Source | Examples of Emitted Furanic Compounds | Environmental Significance |

|---|---|---|

| Biomass Burning | Furfural, 5-Hydroxymethylfurfural, Methylfuran | Contributes to atmospheric aerosols and smoke chemistry |

| Waste Incineration | Polychlorinated dibenzofurans (PCDFs), other furan derivatives | Source of persistent organic pollutants (POPs) |

| Fossil Fuel Combustion | Furan, Alkylated furans | Contributes to urban air pollution |

Microbial Metabolism and Biodegradation Mechanisms

Despite their potential toxicity, many furanic compounds can be metabolized and used as a source of carbon and energy by various microorganisms. researchgate.netmdpi.com This biodegradation is a critical process for the natural attenuation of these compounds in the environment and is being harnessed for bioremediation and the detoxification of industrial hydrolysates. researchgate.netmdpi.com

Chemotaxis and Utilization by Furan-Degrading Microorganisms

The first step in the microbial utilization of furanic compounds often involves chemotaxis, a process where bacteria direct their movement in response to chemical gradients. Several bacterial species, particularly from the genus Pseudomonas, have demonstrated the ability to sense and move towards furan derivatives like furfural and HMF. This chemotactic ability allows the bacteria to efficiently locate these compounds in their environment, which is a crucial precursor to their degradation. The ability to utilize these compounds is not limited to a few species; various bacteria have been isolated that can grow on furan derivatives as their sole carbon source. mdpi.com The degradation of sulfonated aromatic compounds, such as aminonaphthalene-2-sulfonates, by Pseudomonas has also been observed, suggesting that bacteria can adapt to utilize a range of substituted xenobiotics. nih.gov

Enzymatic Pathways in Furan Metabolism

The biological pathways for the degradation of furfural and HMF typically begin with oxidation or reduction reactions. researchgate.netuniversiteitleiden.nl Furanic aldehydes are often initially converted to their corresponding alcohol or carboxylic acid forms. researchgate.netuniversiteitleiden.nl For example, the degradation of furfural in Pseudomonas putida proceeds through its oxidation to 2-furoic acid. universiteitleiden.nl This is then activated to furoyl-CoA, which undergoes further enzymatic reactions. universiteitleiden.nl Similarly, HMF is converted via intermediates like 2,5-furandicarboxylic acid (FDCA) to 2-furoic acid, at which point the degradation pathways of furfural and HMF converge. researchgate.netuniversiteitleiden.nl The ultimate breakdown of these compounds often leads to intermediates of central metabolism, such as 2-oxoglutarate. universiteitleiden.nl The enzymes responsible for these transformations are encoded by specific gene clusters, such as the hmf genes found in Cupriavidus basilensis HMF14. researchgate.netuniversiteitleiden.nl The metabolism of furan rings often involves oxidation by cytochrome P450 enzymes, which can generate reactive intermediates. nih.govumn.edu The detoxification of these intermediates is a key aspect of the metabolic process. umn.edu

| Enzyme | Function in Furan Metabolism | Example Microorganism |

|---|---|---|

| Aldehyde Dehydrogenase | Oxidizes furfural to 2-furoic acid | Pseudomonas putida |

| HMF Oxidoreductase | Oxidizes HMF to 2,5-furandicarboxylic acid (FDCA) | Cupriavidus basilensis |

| FDCA Decarboxylase | Converts FDCA to 2-furoic acid | Cupriavidus basilensis |

| Furoyl-CoA Synthetase | Activates 2-furoic acid to furoyl-CoA | Pseudomonas putida |

| Furoyl-CoA Dehydrogenase | Hydroxylates furoyl-CoA | Pseudomonas putida |

Environmental Fate Modeling and Pathway Analysis

Predicting the environmental journey of chemical compounds is essential for assessing their potential impact. Environmental fate models are computational tools used to estimate the distribution, transport, and transformation of substances released into the air, water, or soil. nih.govepa.govresearchgate.net These models integrate a chemical's properties with environmental parameters to predict its behavior. nih.gov

For a compound like this compound, its environmental fate would be significantly influenced by its distinct chemical structure. The presence of a sulfonic acid group makes the compound highly soluble in water. cymitquimica.com This high water solubility suggests that it would be mobile in aquatic systems and in soil pore water, with a lower tendency to adsorb to organic matter in soil and sediment compared to non-polar furan derivatives. acs.orgnih.gov Adsorption and biodegradation are considered major fate processes for organic compounds in the subsurface groundwater environment. epa.gov The biodegradation of sulfonated aromatic compounds has been documented, where bacteria utilize the compound as a source of sulfur, cleaving the carbon-sulfur bond. d-nb.info Therefore, microbial degradation would be a key pathway for the natural attenuation of this compound. Fate models for such a water-soluble, ionizable compound would need to account for its partitioning behavior, its high mobility in water, and its susceptibility to biodegradation by specialized microorganisms. nih.govmdpi.comitrcweb.org

Atmospheric Transport and Deposition Dynamics

Furanic compounds, including aldehydes like this compound, can be introduced into the atmosphere from various sources, including biomass burning. acs.org Their subsequent transport and deposition are governed by their chemical and physical properties, particularly their reactivity with atmospheric oxidants.

Furan and its derivatives are known to be highly reactive in the atmosphere. researchgate.net The primary daytime removal mechanism for many furans is reaction with the hydroxyl radical (OH). acs.org For instance, the atmospheric lifetime of furan with respect to reaction with OH radicals is relatively short. This high reactivity suggests that furanic compounds are likely to be transformed close to their emission sources rather than undergoing long-range transport. researchgate.net Studies on the atmospheric oxidation of furan and methyl-substituted furans indicate that the reaction is primarily initiated by the addition of an OH radical to the furan ring, leading to ring-opening products or the formation of other compounds like 5-hydroxy-2-furanone. acs.org

In addition to OH radicals, furanoids can also react with nitrate (B79036) radicals (NO₃), especially during the nighttime, and ozone (O₃). acs.orgcopernicus.org The reaction with NO₃ can be a significant atmospheric sink for certain furans. copernicus.org The ozonolysis of furans proceeds via the Criegee mechanism, leading to the formation of various oxygenated products. rsc.org The high reactivity of these compounds means they can contribute to the formation of secondary atmospheric pollutants such as ozone and secondary organic aerosols (SOA). acs.org

Table 1: Atmospheric Reaction Rate Coefficients for Selected Furanic Compounds

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|---|

| Furan | OH | ~4 x 10⁻¹¹ acs.org | ~3.5 hours |

| Furan | NO₃ | (1.49 ± 0.23) x 10⁻¹² copernicus.org | ~2.5 hours |

| Furan | O₃ | ~2.4 x 10⁻¹⁸ acs.org | ~48 days |

| 2-Methylfuran | NO₃ | (2.26 ± 0.52) x 10⁻¹¹ copernicus.org | ~10 minutes |

| 2,5-Dimethylfuran | NO₃ | (1.02 ± 0.31) x 10⁻¹⁰ copernicus.org | ~2 minutes |

| Furfural | NO₃ | (9.07 ± 2.3) x 10⁻¹⁴ copernicus.org | ~1.3 days |

Atmospheric lifetimes are estimated based on typical atmospheric concentrations of oxidants (OH: 1x10⁶ molecules/cm³; NO₃: 5x10⁸ molecules/cm³; O₃: 7x10¹¹ molecules/cm³).

Environmental Partitioning and Bioaccumulation Potential

The environmental distribution of a chemical compound between air, water, soil, and biota is determined by its physicochemical properties. For this compound, the presence of both a furan ring and a sulfonate group dictates its partitioning behavior.

The potential for a substance to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log Kow). A low Log Kow value generally indicates low bioaccumulation potential. While specific data for this compound is unavailable, the Log Kow for the parent compound, furan, is 1.34. chemicalbook.com The addition of a highly polar sulfonate group would significantly decrease the Log Kow, suggesting a very low potential for bioaccumulation. Sulfonation is a metabolic pathway that generally increases the water solubility of compounds, facilitating their excretion from organisms and reducing their toxic potential. researchgate.net Studies on other sulfonated aromatic compounds have shown that they tend to be eliminated from organisms rather than accumulating. nih.gov Therefore, it is anticipated that this compound would not significantly bioaccumulate in the food chain. nih.govnih.gov

Table 2: Physicochemical Properties of Furan and Related Compounds for Environmental Partitioning Assessment

| Compound | Log Kow | Water Solubility | Henry's Law Constant (mol/m³·Pa) |

|---|---|---|---|

| Furan | 1.34 chemicalbook.com | Slightly soluble wikipedia.org | 1.8 x 10⁻³ henrys-law.org |

| Furfural | -0.21 | 83 g/L | 2.6 henrys-law.org |

Data for this compound is not available; related compounds are shown for reference.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 5-formylfuran-2-sulfonate, and how can yield and purity be improved?

- Methodological Answer : Synthesis typically involves sulfonation of 5-formylfuran derivatives under controlled acidic conditions. To enhance yield, consider optimizing reaction parameters (e.g., temperature, stoichiometry of sulfonating agents like sulfuric acid or sulfur trioxide) and employing purification techniques such as recrystallization or column chromatography. Monitor purity via HPLC or LC-MS, and validate using elemental analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the sulfonate group’s position and furan ring structure.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS in negative ion mode).

- FT-IR to identify functional groups (e.g., sulfonate S=O stretching at ~1200 cm⁻¹).

Cross-reference spectral data with computational predictions (e.g., DFT calculations) for accuracy .

Q. How does this compound degrade under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, heat, humidity) and analyze degradation products via LC-MS. Store in inert atmospheres (argon) at –20°C to minimize hydrolysis of the sulfonate group. Use UV-Vis spectroscopy to track absorbance changes in aqueous solutions over time .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound be resolved?

- Methodological Answer : Systematically replicate experimental conditions from conflicting studies while controlling variables (e.g., solvent purity, pH). Use multivariate statistical analysis (e.g., ANOVA) to identify significant factors. Compare results with computational solubility parameters (Hansen solubility model) to isolate discrepancies caused by experimental vs. theoretical assumptions .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction intermediates. Use isotopic labeling (e.g., deuterated solvents) and DFT calculations to map electron density shifts at the formyl and sulfonate groups. Validate proposed mechanisms with in situ NMR or X-ray crystallography of reaction intermediates .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes with sulfonate-binding pockets). Adjust force fields to account for the compound’s electrostatic potential (derived from QM/MM calculations). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What methodologies assess the compound’s environmental toxicity and biodegradation pathways?

- Methodological Answer : Conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity, algal growth inhibition). Use LC-MS/MS to identify metabolites in biodegradation studies. Apply QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity endpoints, and cross-validate with experimental LC₅₀ values .

Methodological Best Practices

Q. How should researchers design experiments to minimize bias when studying this compound’s bioactivity?

- Methodological Answer : Implement blinded sample preparation and randomized trial designs. Use positive/negative controls (e.g., known enzyme inhibitors) in bioassays. Apply rigorous statistical thresholds (e.g., p < 0.01 with Bonferroni correction) and report effect sizes with confidence intervals .

Q. What strategies ensure reproducibility in synthesizing and testing derivatives of this compound?

- Methodological Answer : Document all synthetic steps in detail (e.g., via electronic lab notebooks). Share raw spectral data and crystallographic files in public repositories (e.g., Zenodo). Use interlaboratory validation to confirm key findings .

Tables for Key Data

| Property | Analytical Method | Typical Results | Reference |

|---|---|---|---|

| Molecular Weight | ESI-MS | 232.18 g/mol (observed) | |

| Aqueous Solubility (25°C) | Gravimetric Analysis | 85 mg/mL (pH 7.0) | |

| Thermal Stability | TGA/DSC | Decomposition onset: 220°C |

| Toxicity Endpoint | Test Model | Result | Reference |

|---|---|---|---|

| Acute Toxicity (LC₅₀) | Daphnia magna | 48-h LC₅₀: 12 mg/L | |

| Biodegradation Half-life | OECD 301F | 28 days (aerobic conditions) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.